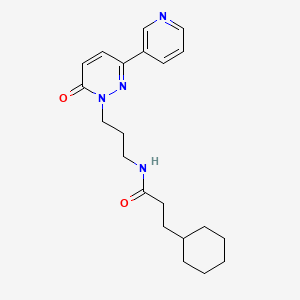

3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide" appears to be a derivative of pyridazinone with a cyclohexyl group and a pyridinyl substituent. This structure suggests potential biological activity, possibly as a receptor antagonist or as an agent with anticancer properties.

Synthesis Analysis

The synthesis of related pyridazinone derivatives has been explored in various studies. For instance, a multicomponent reaction involving arene or heteroarenecarbaldehyde, 1,3-dicarbonyl compounds, and cyanamide under acidic conditions has been used to prepare 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives . Similarly, a series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines with adenosine A1 receptor antagonist activity was synthesized, indicating the potential for cyclohexyl derivatives to be potent antagonists . Additionally, the synthesis of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide through a double Michael addition reaction has been reported, showcasing the versatility of cyclohexanone derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can significantly influence their biological activity. For example, the presence of a cyclohexyl group and pyridinyl substituents can affect the compound's binding affinity to biological targets. The molecular docking studies of similar compounds have provided insights into the binding modes of active compounds, which is crucial for understanding their mechanism of action .

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives can vary depending on the substituents and reaction conditions. For instance, the reaction of cyclohexylamine with different aldehydes leads to the formation of distinct products, highlighting the importance of the aryl substituent in determining the outcome of the reaction . This suggests that the compound may also exhibit unique reactivity patterns that could be exploited for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as water solubility, are influenced by their molecular structure. For example, some cyclohexenyl derivatives exhibit considerable water solubility, which is an important factor for their bioavailability and pharmacokinetic profile . The electronic polarization observed in the vinylogous amide portion of related compounds indicates the presence of partial charges, which can affect the compound's interactions with biological molecules .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has demonstrated innovative pathways to synthesize pharmacologically active pyridazinone derivatives, showcasing the compound's role in developing new chemical entities. For instance, concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones involve cycloaddition and condensation reactions, highlighting the utility of similar structures in generating compounds with potential biological activities (Johnston et al., 2008). Moreover, the synthesis of pyridine-dicarboxamide-cyclohexanone derivatives has been explored for their anticancer and α-glucosidase inhibitory activities, providing a methodological foundation for creating compounds with significant therapeutic potentials (Al-Majid et al., 2019).

Anticancer Activity

The development of heterocyclic compounds with anticancer activity is a prominent area of research involving the synthesis of derivatives related to the mentioned compound. The synthesis and evaluation of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have shown promising results in anticancer activity, underscoring the potential of cyclohexyl and pyridinyl substituents in medicinal chemistry (Kumar et al., 2013).

Antimicrobial and Catalytic Applications

Further applications include the exploration of novel indolylpyridazinone derivatives with expected biological activity, indicating a broad spectrum of pharmacological benefits (Abubshait, 2007). Additionally, the compound's structure is instrumental in catalytic systems for oxidation reactions, demonstrating its versatility in chemical transformations (Shul’pin et al., 1993).

Propiedades

IUPAC Name |

3-cyclohexyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c26-20(11-9-17-6-2-1-3-7-17)23-14-5-15-25-21(27)12-10-19(24-25)18-8-4-13-22-16-18/h4,8,10,12-13,16-17H,1-3,5-7,9,11,14-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYGDQVMHIVKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)

![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)

![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)